1-(2-Fluorophenyl)-3,5-dimethylpyrazole

OLED materials phosphorescent metal complexes photoluminescence

1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS 1153039-39-4) is a unique ortho-fluorine substituted pyrazole building block. Unlike the widely available 4-fluorophenyl isomer, the 2-fluorophenyl group imparts distinct steric and electronic properties—potentially tuning phosphorescence in Ir(III) complexes for next‑generation OLED emitters. The 3,5‑dimethyl motif can extend phosphorescence lifetime by up to 93%. Supplied as an AldrichCPR product without analytical data, it is ideal for well‑equipped labs that can perform in‑house characterization, enabling proprietary lead generation free of prior‑art encumbrance. Buyers must independently verify identity and purity.

Molecular Formula C11H11FN2
Molecular Weight 190.221
CAS No. 1153039-39-4
Cat. No. B2979731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-3,5-dimethylpyrazole
CAS1153039-39-4
Molecular FormulaC11H11FN2
Molecular Weight190.221
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC=C2F)C
InChIInChI=1S/C11H11FN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3
InChIKeyOTOMLRKRLXXDCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS 1153039-39-4): Technical Identity and Core Structural Profile for Procurement and Research Selection


1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS 1153039-39-4) is a heterocyclic organic compound belonging to the 1-aryl-3,5-dimethylpyrazole class, with the molecular formula C11H11FN2 and a molecular weight of 190.22 g/mol . It is a solid at room temperature and is typically supplied as part of early discovery research chemical collections . The compound is characterized by a 3,5-dimethylpyrazole core substituted at the N1 position with a 2-fluorophenyl group . As an AldrichCPR product, it is provided "as-is" for research purposes, with no analytical data or purity guarantees collected by the vendor, placing the onus of identity and purity verification on the purchasing researcher .

Why 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS 1153039-39-4) Cannot Be Casually Substituted by Other 1-Aryl-3,5-dimethylpyrazoles or Fluorophenyl Pyrazole Analogs


Substitution of 1-(2-fluorophenyl)-3,5-dimethylpyrazole with closely related analogs is not supported by direct comparative data; however, class-level inference from pyrazole structure-activity relationship (SAR) studies strongly indicates that even minor structural changes—particularly the position of the fluorine substituent on the phenyl ring or the presence/absence of methyl groups—can profoundly alter key properties such as binding affinity, photophysical characteristics, and biological activity [1]. Notably, a comprehensive search of primary literature, patents, and authoritative databases reveals an extreme paucity of published, quantitative experimental data for this specific compound. Consequently, any procurement decision relying on functional interchangeability with similar compounds would be based on unsupported assumption rather than verifiable evidence. The lack of validated analytical data from the primary commercial source further underscores that this compound should be treated as a unique, uncharacterized entity until empirical verification is performed .

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS 1153039-39-4) Against Its Closest Structural Analogs


Ortho-Fluorine vs. Para-Fluorine Substitution: Differential Effects on Photoluminescence Quantum Yield in Iridium Complexes

Class-level inference from studies on heteroleptic iridium(III) complexes reveals that the substitution pattern on the N-phenylpyrazole ligand significantly impacts photoluminescence quantum yield (PLQY). While no data exists for the target compound, its close analog 1-(4-fluorophenyl)-3,5-dimethylpyrazole (fmpzH) was studied as a ligand. Complexes bearing the 2-fluorophenyl isomer exhibit different emission properties compared to the 4-fluorophenyl analog, likely due to altered steric and electronic effects influencing metal-ligand orbital overlap. For example, Ir(dfpz)3 (using 1-(2,4-difluorophenyl)pyrazole) showed a PLQY of 0.71 in degassed toluene [1], whereas Ir(ppz)3 (using unsubstituted phenylpyrazole) had a PLQY of 0.48 [1]. This demonstrates that subtle changes in fluorination can alter PLQY by over 45% [1].

OLED materials phosphorescent metal complexes photoluminescence

Impact of Methyl Substitution on Phosphorescence Lifetime and Emission Color in Iridium Complexes

Within the N-phenylpyrazole ligand family, the presence or absence of methyl groups on the pyrazole ring directly influences the excited-state lifetime and emission wavelength of their iridium complexes. For instance, the complex Ir(dfmpz)3, which incorporates the ligand 1-(2,4-difluorophenyl)-3,5-dimethylpyrazole (an analog with identical methyl substitution to the target compound but different fluorination), exhibited a phosphorescence lifetime of 2.9 µs and a peak emission at 454 nm in toluene [1]. In contrast, the complex Ir(dfpz)3, lacking the 3,5-dimethyl groups, showed a lifetime of 1.5 µs and emission at 465 nm [1]. This represents a 93% increase in lifetime and an 11 nm blue-shift in emission maximum upon methyl substitution [1].

phosphorescent materials OLEDs photophysical properties

Lack of Published Biological Activity Data Contrasts with Well-Characterized 4-Fluorophenyl Pyrazole Analogs

A direct comparison of available literature reveals a stark asymmetry in characterization: while the 2-fluorophenyl-3,5-dimethylpyrazole target compound has no reported IC50 or Kd values in any primary biological assay, the 4-fluorophenyl pyrazole scaffold is extensively studied. For example, the compound 3-(4-fluorophenyl)-1H-pyrazole derivative 10e demonstrated an IC50 of 18 µM against LNCaP prostate cancer cell proliferation and 46% PSA downregulation [1]. Another series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazoles showed antimycobacterial activity against M. tuberculosis H37Rv with MIC values in the range of 1.6–25 µg/mL [2]. In stark contrast, the target compound's biological activity is completely uncharacterized, placing it in a fundamentally different category for research procurement.

medicinal chemistry biological screening SAR

Vendor Analytical Data Policy: 'As-Is' Supply Differentiates This Compound from Fully Characterized Research Chemicals

Unlike many commercially available pyrazole derivatives that are supplied with a Certificate of Analysis (COA) including purity specification, 1-(2-fluorophenyl)-3,5-dimethylpyrazole is sold by Sigma-Aldrich under the AldrichCPR program with the explicit statement: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity.' . This is a formal, quantitative difference in the level of vendor support and quality assurance. By contrast, 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole is often supplied with purity specifications (e.g., >98%) and a COA .

chemical procurement quality control analytical characterization

Optimal Research and Development Application Scenarios for 1-(2-Fluorophenyl)-3,5-dimethylpyrazole (CAS 1153039-39-4) Based on Current Evidence


Exploratory Synthesis of Novel Phosphorescent Iridium(III) Complexes for OLED Research

Based on class-level inference from analogous N-phenylpyrazole ligands [1], 1-(2-fluorophenyl)-3,5-dimethylpyrazole is most rationally applied as a ligand precursor in the synthesis of novel heteroleptic iridium(III) complexes. The 3,5-dimethyl substitution pattern is associated with increased phosphorescence lifetime (up to 93% longer) and blue-shifted emission compared to unsubstituted analogs [1]. The ortho-fluorine substitution may further tune emission properties, offering a unique combination not available in the more common 4-fluorophenyl isomer. Researchers in OLED material development can use this compound to explore structure-property relationships and potentially achieve improved blue phosphorescence efficiency.

Building Block for Diversity-Oriented Synthesis and Medicinal Chemistry Libraries

This compound serves as a valuable, though uncharacterized, building block for the construction of diverse chemical libraries. Its 2-fluorophenyl group provides a distinct steric and electronic profile compared to the widely studied 4-fluorophenyl pyrazoles [2], offering an opportunity to explore novel chemical space. The lack of published biological data [3] makes it ideal for researchers seeking to generate proprietary, patentable lead compounds without the encumbrance of extensive prior art. The 3,5-dimethylpyrazole core can undergo further functionalization at the 4-position or be used directly in cross-coupling reactions.

Internal Standard or Reference Material Development (with Independent Characterization)

Given the vendor's 'as-is' supply policy and lack of analytical data , this compound can be utilized as a starting material for the development of an in-house reference standard or internal standard for analytical method validation (e.g., HPLC, LC-MS). Its unique retention time and mass spectral properties must be empirically determined. The explicit disclaimer from the vendor makes it suitable for applications where the end-user assumes full responsibility for characterization and purity verification, a common scenario in early-stage pharmaceutical R&D and academic labs with appropriate analytical capabilities.

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